5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Vue d'ensemble

Description

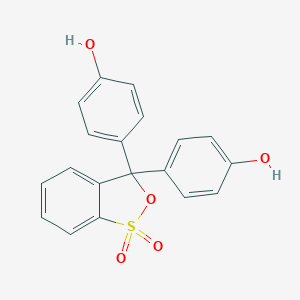

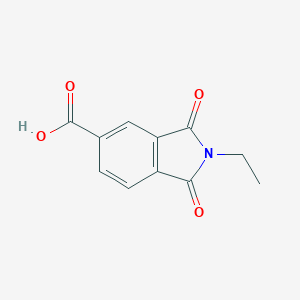

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a compound with the molecular formula C8H4FNO2S and a molecular weight of 197.19 g/mol . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The IUPAC name of this compound is 5-fluoro-1,3-benzothiazole-2-carboxylic acid . The InChI code is 1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) .Chemical Reactions Analysis

Benzothiazole synthesis involves various reactions. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 197.19 g/mol . The storage temperature is -10 degrees .Applications De Recherche Scientifique

Antibacterial Agents

5-Fluoro-1,3-benzothiazole-2-carboxylic acid: has been studied for its potential as an antibacterial agent. Benzothiazole derivatives, including this compound, have shown promise in inhibiting various bacterial enzymes and pathways. For instance, they can interfere with DNA gyrase, which is essential for bacterial DNA replication, and other critical enzymes like dihydroorotase and peptide deformylase . These properties suggest that 5-Fluoro-1,3-benzothiazole-2-carboxylic acid could be a valuable scaffold for developing new antibiotics to combat resistant strains of bacteria.

Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) is a global health concern. Research into benzothiazole derivatives, including 5-Fluoro-1,3-benzothiazole-2-carboxylic acid , is crucial for developing novel antibiotics. These compounds have been shown to possess a wide range of biological activities and could be key in addressing the challenge of AMR by providing new moieties that bacteria have not yet developed resistance against .

Chemical Research and Safety

As a chemical entity, 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is subject to research regarding its safety profile. Understanding its toxicological impact, environmental fate, and handling precautions is essential for researchers working with this compound. The data provided by suppliers like MilliporeSigma includes safety information that is critical for laboratory use .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Mécanisme D'action

Target of Action

Similar fluorinated heterocycles have been reported to exhibit anticancer and antimicrobial activities .

Mode of Action

It’s known that fluorinated heterocycles can interact with their targets in a way that significantly affects their anticancer and antimicrobial activities .

Biochemical Pathways

It’s known that fluorinated heterocycles can affect various biochemical pathways, leading to their observed biological activities .

Result of Action

Similar fluorinated heterocycles have been reported to exhibit significant anticancer and antimicrobial activities .

Action Environment

Such factors can play a significant role in the effectiveness of similar compounds .

Propriétés

IUPAC Name |

5-fluoro-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTWYWTZDUJKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597437 | |

| Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |

CAS RN |

139425-47-1 | |

| Record name | 5-Fluoro-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139425-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,3-benzothiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)